Tyrosylvaline
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(14(19)20)16-13(18)11(15)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQKMOWUDVWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563821 | |
| Record name | Tyrosylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosyl-Valine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17355-09-8 | |
| Record name | Tyrosylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Tyrosyl Valine and Analogues
Chemical Synthesis Methodologies
The construction of the peptide bond between tyrosine and valine can be achieved through two principal approaches: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each method offers distinct advantages and requires specific strategies regarding protecting groups and reaction conditions.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides, prized for its potential for high yields and minimization of racemization. benchchem.com In SPPS, the peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. bachem.comresearchgate.net This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. bachem.com
The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS and is well-suited for the synthesis of Tyrosyl-Valine. benchchem.comresearchgate.net This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid and acid-labile tert-butyl (tBu) based groups to protect the side chains of amino acids like tyrosine. nih.govcaymanchem.com
The synthesis of Tyrosyl-Valine via this method typically begins with a resin, such as Wang resin, pre-loaded with Fmoc-Valine. benchchem.com The process follows a series of cyclical steps:
Fmoc Deprotection: The Fmoc group on the resin-bound valine is removed using a solution of a secondary amine, commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). benchchem.com
Activation and Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated. caymanchem.com This involves converting its carboxylic acid group into a more reactive form. This is often achieved using a coupling reagent. The activated tyrosine derivative is then added to the resin, where it couples with the free amino group of the resin-bound valine to form the peptide bond.
Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.
This cycle is repeated for each subsequent amino acid. For Tyrosyl-Valine, after the coupling of tyrosine, the final Fmoc group is removed. The dipeptide is then cleaved from the resin support. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of "scavengers" like triisopropylsilane (B1312306) (TIS) to prevent side reactions with the protecting groups. benchchem.com
The use of Fmoc-Tyr(tBu)-OH is critical in this process. The tert-butyl group on the tyrosine side chain prevents unwanted acylation during the synthesis. caymanchem.com This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA treatment. chempep.com
Achieving high yield and purity in the SPPS of Tyrosyl-Valine requires careful optimization of several parameters. The efficiency of each coupling and deprotection step is crucial, as incomplete reactions can lead to the formation of deletion sequences and other impurities. gyrosproteintechnologies.com
Key areas for optimization include:
Coupling Reagents: The selection of a coupling reagent can significantly affect the efficiency of the peptide bond formation. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with additives like ethyl cyano(hydroxyimino)acetate (Oxyma) to enhance reactivity and suppress racemization. benchchem.comiris-biotech.deorgsyn.org Phosphonium and uronium/aminium salts, such as HBTU, HATU, and PyBOP, are also highly effective coupling reagents. iris-biotech.depeptide.comsigmaaldrich.com
Reaction Conditions: Factors such as reaction time, temperature, and solvent play a critical role. For example, increasing the temperature can sometimes improve the purity of difficult sequences. gyrosproteintechnologies.com
Cleavage Cocktail: The composition of the cleavage cocktail is important for efficiently removing the peptide from the resin and simultaneously removing all side-chain protecting groups without causing degradation of the desired product. benchchem.com
| Parameter | Condition/Reagent | Reported Yield (%) | Reported Purity (%) |
|---|---|---|---|
| Resin Activation | HFIP/CH₂Cl₂ (1:4) | - | - |
| Fmoc Deprotection | 20% Piperidine/DMF | 99 | - |
| Coupling Reagents | Oxyma/DIC | 98 | - |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | 85 | >95 |
Table 1. Example of SPPS Parameters for Tyrosyl-Valine Synthesis. benchchem.com
Solution-Phase Chemical Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale production. wikipedia.org In this method, the amino acids are coupled in a homogenous solution, and the intermediate products are isolated and purified after each step. acs.org
A variety of coupling reagents are employed in solution-phase synthesis to facilitate the formation of the peptide bond between tyrosine and valine. bachem.com Carbodiimides are a common choice, with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) being frequently used due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. wikipedia.org To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comwikipedia.org
A typical procedure might involve dissolving the protected tyrosine and valine derivatives in a suitable solvent, such as DMF or dichloromethane (B109758) (DCM). orgsyn.org The coupling reagents are then added, and the reaction is often carried out at a reduced temperature (e.g., 0-5°C) to further minimize the risk of racemization. benchchem.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). acs.org
| Coupling Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Widely used; EDC's byproduct is water-soluble, aiding purification. peptide.comwikipedia.org |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, particularly for sterically hindered couplings. iris-biotech.depeptide.com |
| Uronium/Aminium Salts | HBTU, HATU, COMU® | Highly reactive and efficient; COMU® is noted for its stability. iris-biotech.desigmaaldrich.com |
Table 2. Common Coupling Reagents for Solution-Phase Peptide Synthesis.
Protecting group strategy is paramount in solution-phase synthesis to prevent unwanted side reactions. wikipedia.org For the synthesis of Tyrosyl-Valine, this involves protecting the N-terminus of tyrosine, the C-terminus of valine, and the side chain of tyrosine.
A common strategy involves using a tert-butyloxycarbonyl (Boc) group to protect the N-terminus of tyrosine and a methyl or ethyl ester to protect the C-terminus of valine. The hydroxyl group of the tyrosine side chain is often protected with a benzyl (B1604629) (Bzl) or tert-butyl (tBu) group. benchchem.combachem.com
The choice of protecting groups must be orthogonal, meaning that one type of protecting group can be removed without affecting the others. For instance, a Boc group can be removed under acidic conditions (e.g., with TFA), while a benzyl group is typically removed by hydrogenolysis, and an ester can be saponified with a base. This allows for the selective deprotection of specific functional groups at different stages of the synthesis. bachem.com More recent strategies have also explored the use of silyl (B83357) ester protecting groups at the C-terminus, which can be selectively cleaved by fluoride (B91410) ions. acs.orgsci-hub.se
Following the coupling reaction, a deprotection step is carried out to remove the N-terminal protecting group of the newly formed dipeptide, allowing for further chain elongation if desired. The final product is then obtained after the removal of all protecting groups and subsequent purification, often by recrystallization or chromatography. benchchem.comacs.org
Advanced Synthetic Challenges and Side Reaction Mitigation
Chemical peptide synthesis, while a mature field, is not without its difficulties, particularly when dealing with amino acids possessing bulky or reactive side chains. The formation of the Tyrosyl-Valine peptide bond requires careful management of steric effects and the prevention of undesirable side reactions involving the tyrosine residue.
The coupling of amino acids to form a peptide bond can be significantly impeded by steric hindrance, a phenomenon where the bulky nature of substituent groups slows down or prevents chemical reactions. This is particularly relevant in the synthesis of Tyrosyl-Valine due to the branched aliphatic side chain of valine and the large aromatic side chain of tyrosine.
Bulky side chain protecting groups can retard or impair the peptide bond formation, especially when the bulky group is present on the amino acid derivative being coupled or on the N-terminal residue of the peptide being constructed. google.com The β-branched structure of valine, along with other amino acids like isoleucine and threonine, is known to create steric challenges that can result in slow reaction times and may require excessive activation to proceed, which in turn can lead to other side reactions like epimerization. researchgate.net The choice of coupling reagents and reaction conditions is therefore critical to overcome the spatial constraints imposed by these large side chains and to ensure efficient formation of the desired peptide bond without compromising the product's optical integrity. researchgate.netuni-kiel.de
A significant challenge in the synthesis of peptides containing tyrosine is the susceptibility of its phenolic side chain to unwanted side reactions, most notably alkylation. google.com During chemical peptide synthesis, particularly in methods that use acidolytic treatment for the removal of protecting groups (e.g., tert-butyl groups), reactive carbocations are generated. google.com These electrophilic carbocations can attack the electron-rich aromatic ring of the tyrosine residue. google.combibliomed.org
This electrophilic substitution reaction occurs specifically at the ortho-position relative to the hydroxyl group. bibliomed.orgresearchgate.net The meta-position is shielded from attack due to steric hindrance from the amino acid's own bulky skeleton. bibliomed.orgresearchgate.net The formation of these 3-alkyltyrosine by-products reduces the yield of the target peptide and complicates the purification process. nih.gov To minimize this side reaction, strategies include the use of "scavengers" to trap the carbocations or employing alternative deprotection methods, such as those with an SN2 mechanism, which avoid the formation of carbocation intermediates altogether. nih.gov
| Side Reaction | Affected Residue | Mechanism | Common Cause | Mitigation Strategy |
| Alkylation | Tyrosine | Electrophilic substitution on the aromatic ring by carbocations. google.combibliomed.orgresearchgate.net | Acidolytic deprotection steps generating carbocations. google.com | Use of scavengers; alternative deprotection mechanisms (e.g., SN2). nih.gov |
Biocatalytic and Biotechnological Synthesis
Enzymatic methods offer a green and highly specific alternative to classical chemical synthesis for producing dipeptides like Tyrosyl-Valine. These biocatalytic approaches leverage the precision of enzymes to form peptide bonds, often under mild conditions and without the need for extensive side-chain protection.
Thermolysin, a thermostable metalloprotease, can be used to catalyze the synthesis of peptide bonds in a process known as reverse hydrolysis or kinetically controlled synthesis. nih.gov This enzyme exhibits a preference for hydrophobic L-amino acids, such as tyrosine and valine, as the donor of the carbonyl group for the new peptide bond. nih.govnih.gov
In this approach, the enzyme's natural hydrolytic (bond-breaking) function is reversed by manipulating reaction conditions, typically by using organic solvents or high substrate concentrations, to favor synthesis. For the production of Tyrosyl-Valine, thermolysin has been shown to effectively catalyze the condensation of a tyrosine derivative (acyl donor) and a valine derivative (acyl acceptor).
| Parameter | Condition |
|---|---|
| Enzyme | Thermolysin |
| Mechanism | Reverse Hydrolysis |
| Solvent System | 30% (v/v) 1,4-dioxane (B91453) in 0.1 M phosphate (B84403) buffer (pH 7.0) |
| Substrates | Tyrosine ethyl ester and Valine amide |
| Substrate Ratio | 2:1 molar excess of tyrosine derivative |
| Temperature | 45°C |
| Reaction Time | 48 hours |
| Yield | 65% |
Data sourced from a study on the enzymatic synthesis of Tyrosyl-Valine. benchchem.com
A more recent and highly promising enzymatic route for dipeptide production involves L-amino acid ligases (Lals). researchgate.netsci-hub.se These enzymes, part of the ATP-grasp superfamily, catalyze the formation of a peptide bond between two unprotected L-amino acids in a single step, driven by the hydrolysis of ATP to ADP and phosphate. researchgate.netnih.gov This method is advantageous as it does not require amino acid protection and does not cause product degradation. nih.gov
Different L-amino acid ligases exhibit unique substrate specificities. researchgate.netsci-hub.se For instance, the ligase BacD has a surprisingly broad substrate range and shows a preference for neutral, non-bulky amino acids at the N-terminal position and bulky, neutral amino acids (like valine) at the C-terminal position. researchgate.net Another Lal, TabS from Pseudomonas syringae, has demonstrated the broadest substrate specificity of any known Lal, capable of producing 136 different dipeptide combinations from 231 tested substrate pairs. nih.gov The application of these enzymes provides a direct and efficient biosynthetic pathway for dipeptides like Tyrosyl-Valine from their constituent amino acids. researchgate.netnih.gov
| Characteristic | Description |
|---|---|
| Enzyme Class | L-amino acid ligase (Lal; EC 6.3.2.28) researchgate.net |
| Mechanism | ATP-dependent condensation of two unprotected amino acids. researchgate.netnih.gov |
| Cofactor | ATP, Mg2+sci-hub.se |
| Key Advantage | Does not require protection/deprotection steps; high specificity. sci-hub.senih.gov |
| Example Enzymes | BacD (YwfE), TabS, RizA researchgate.netnih.govnih.gov |
| Substrate Preference (BacD) | Prefers smaller amino acids at N-terminus and larger amino acids (e.g., phenylalanine) at C-terminus. mdpi.com |
Enzymatic Synthesis Approaches
Advantages and Limitations of Enzymatic Methods: Stereospecificity, Substrate Specificity, and Scalability
Enzymatic peptide synthesis has emerged as a powerful alternative to traditional chemical methods, leveraging the catalytic prowess of enzymes, typically proteases, to form peptide bonds under mild conditions. nih.govresearchgate.net This approach offers distinct advantages in terms of selectivity and sustainability but also presents specific limitations.
Advantages:
Stereospecificity: One of the most significant advantages of enzymatic synthesis is the inherent stereospecificity of enzymes. researchgate.netresearchgate.net Enzymes exclusively recognize and process L-amino acids, eliminating the need for racemization-suppressing agents and ensuring the production of stereochemically pure peptides. This is a critical advantage over chemical synthesis where side reactions can lead to loss of chiral integrity.
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous solutions (or with co-solvents) at ambient temperature and neutral pH. nih.gov These conditions prevent the degradation of sensitive functional groups and reduce the energy consumption and environmental impact associated with harsh chemical methods.
Limitations:
Substrate Specificity: The high specificity of enzymes can also be a limitation. researchgate.net An enzyme that is highly efficient for one pair of amino acids may show poor activity for another, necessitating the screening of various enzymes for a specific target dipeptide like Tyrosyl-Valine. The enzyme's specificity for both the acyl donor (the N-protected amino acid) and the nucleophile (the C-terminal amino acid) is crucial for achieving high yields. nih.gov
Product Hydrolysis: The same enzymes used for synthesis can also catalyze the reverse reaction—peptide bond hydrolysis. researchgate.net This equilibrium can limit product yield. Strategies to overcome this include using modified enzymes, working in biphasic systems, or precipitating the product as it forms to shift the equilibrium.
Scalability and Cost: While scalable processes have been demonstrated, the cost and stability of the biocatalyst can be a concern for large-scale industrial production. researchgate.netresearchgate.net Enzyme immobilization can improve reusability and process stability, but it adds complexity and cost to the process development. researchgate.net Furthermore, the productivity of enzymatic synthesis can sometimes be lower than that of optimized chemical synthesis protocols. researchgate.net
Table 1: Summary of Advantages and Limitations of Enzymatic Peptide Synthesis
| Feature | Advantages | Limitations |
|---|---|---|
| Stereospecificity | High (produces enantiomerically pure peptides); no racemization. researchgate.netresearchgate.net | Not applicable. |
| Substrate/Regio-specificity | Minimal side-chain protection needed; reduced side reactions. mdpi.com | Can be too narrow, requiring specific enzymes for each peptide bond; potential for low reaction rates with non-optimal substrates. researchgate.net |
| Reaction Conditions | Mild (aqueous, neutral pH, room temp); environmentally friendly. nih.gov | Reaction equilibrium may favor hydrolysis, limiting yield. researchgate.net |
| Scalability & Cost | Potentially lower cost and safer for specific products. nih.gov | Enzyme cost, stability, and lower productivity can be barriers to large-scale production. researchgate.net |
Microbial Fermentation Strategies for Dipeptide Production
Microbial fermentation presents a robust and sustainable platform for producing bioactive peptides. bocsci.com In this method, microorganisms are cultured in a controlled environment to produce peptides either through the hydrolysis of a protein substrate or through de novo synthesis from simpler precursors like amino acids. bocsci.comnih.gov
The general process involves selecting a suitable microbial strain, such as certain species of Bacillus or lactic acid bacteria (LAB), which are known for their proteolytic enzyme systems. nih.gov These microorganisms are grown in a fermentation medium containing a protein source. The proteases secreted by the microbes break down the protein into a mixture of peptides and amino acids. bocsci.com By controlling the fermentation conditions (e.g., pH, temperature, time) and the microbial strain, it is possible to influence the profile of peptides produced. bocsci.com This method is particularly advantageous for its low cost, high safety, and the natural origin of the products. bocsci.com
Engineering of Host Organisms for Tyrosyl-Valine Biosynthesis
For the specific production of a dipeptide like Tyrosyl-Valine, which may not be a natural major product of fermentation, metabolic engineering of host organisms like Escherichia coli is a highly effective strategy. researchgate.net This approach involves genetically modifying the microorganism to create a dedicated cellular factory for the target dipeptide.
Key engineering strategies would include:
Introduction of a Dipeptide Synthesizing Enzyme: The core of the strategy is to introduce and overexpress a gene encoding an enzyme that can directly link L-tyrosine and L-valine. A suitable candidate would be an L-amino acid ligase (LAL), such as BacD from Bacillus subtilis, which catalyzes the ATP-dependent formation of a peptide bond between two L-amino acids. researchgate.net
Elimination of Peptide Degradation: Host organisms like E. coli possess endogenous peptidases (e.g., PepA, PepB, PepD, PepN) that would degrade the newly synthesized Tyrosyl-Valine. researchgate.net Knocking out the genes for these peptidases is crucial to prevent product loss and increase accumulation. researchgate.net Similarly, dipeptide transport systems that might re-internalize the product can also be inactivated. researchgate.net
Enhancing Precursor Supply: The production rate of Tyrosyl-Valine is dependent on the intracellular availability of its constituent amino acids, tyrosine and valine. The biosynthetic pathways for these amino acids can be engineered to increase their production. For tyrosine, this involves upregulating the shikimate pathway, for instance, by overexpressing feedback-resistant versions of key enzymes like DAHP synthase (encoded by aroG). asm.org
Synthesis of Post-Translational Modified Tyrosyl-Valine Containing Peptides
Post-translational modifications (PTMs) of amino acid residues within peptides and proteins are critical for their biological function, regulating processes like cell signaling. rsc.orgbiosyn.com The chemical synthesis of peptides containing PTMs, such as phosphotyrosine and sulfotyrosine, requires specialized building blocks and strategies to incorporate these modifications site-specifically.
Phosphotyrosine-Containing Peptide Synthesis
Protein tyrosine phosphorylation is a key event in cellular signal transduction, and synthetic phosphopeptides are invaluable tools for studying these pathways. rsc.orgrsc.org The synthesis of peptides containing phosphotyrosine (pY) is most commonly achieved using the Fmoc-based solid-phase peptide synthesis (SPPS) strategy with a pre-phosphorylated tyrosine building block. rsc.orgnih.gov
Several Fmoc-Tyr(P)-OH derivatives are available, each with distinct advantages and drawbacks related to the protection of the phosphate group. sigmaaldrich.com
Fmoc-Tyr(PO(OBzl)OH)-OH: This is a popular and commonly used building block where the phosphate is monobenzyl-protected. sigmaaldrich.com However, the remaining acidic proton on the phosphate can cause side reactions and sluggish coupling, often requiring the use of potent coupling reagents like HATU and an excess of base. sigmaaldrich.com
Fmoc-Tyr(PO₃H₂)-OH: This derivative has an unprotected phosphate group. sigmaaldrich.com While it is cost-effective and avoids a final phosphate deprotection step, the free phosphate can significantly hinder coupling efficiency. rsc.orgsigmaaldrich.com
Fmoc-Tyr(PO(NMe₂)₂)-OH: This building block uses a bis(dimethylamino)phosphoramidate to protect the phosphate. This protection is stable but requires a prolonged and specific acidic treatment for its removal, which can sometimes lead to side reactions like the formation of depsipeptides. rsc.org
The choice of building block depends on the specific peptide sequence and the desired balance between coupling efficiency and the harshness of the final deprotection conditions.
Table 2: Comparison of Common Phosphotyrosine Building Blocks for Fmoc-SPPS
| Building Block | Phosphate Protection | Advantages | Limitations |
|---|---|---|---|
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl ester | Most commonly used; compatible with standard Fmoc chemistry. sigmaaldrich.com | Partially protected phosphate can cause aggregation and slow coupling. sigmaaldrich.com |
| Fmoc-Tyr(PO₃H₂)-OH | Unprotected | Cost-effective; no phosphate deprotection step needed. sigmaaldrich.com | Very sluggish coupling; potential for side reactions due to free phosphate. rsc.orgsigmaaldrich.com |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Dimethylphosphoramidate | Stable protection during synthesis. rsc.org | Requires harsh, prolonged acid treatment for deprotection. rsc.org |
Sulfotyrosine-Containing Peptide Synthesis
Tyrosine O-sulfation is another important PTM involved in modulating extracellular protein-protein interactions. sigmaaldrich-jp.comresearchgate.net The synthesis of sulfotyrosine (sY)-containing peptides is challenging because the tyrosine sulfate (B86663) ester bond is highly acid-labile and can be easily cleaved during standard SPPS final deprotection steps (e.g., with TFA). sigmaaldrich-jp.com
To overcome this instability, a key strategy involves protecting the sulfate group. The neopentyl (nP) group has proven effective for this purpose. biosyn.comsigmaaldrich-jp.com The building block Fmoc-Tyr(SO₃nP)-OH can be incorporated into a peptide chain using standard coupling methods. sigmaaldrich-jp.com The nP group is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage from the resin. sigmaaldrich-jp.com After the peptide is cleaved and purified, the nP group can be selectively removed under specific, non-acidic conditions, such as treatment with sodium azide (B81097) or warming in an ammonium (B1175870) acetate (B1210297) buffer, to yield the final sulfated peptide. sigmaaldrich-jp.com
An alternative modern approach utilizes Fmoc-fluorosulfated tyrosine as a stable precursor. nih.govnih.gov The fluorosulfate (B1228806) group is stable to acidic cleavage conditions. nih.gov Following synthesis and cleavage, the fluorosulfated peptide is converted to the desired sulfotyrosine peptide in a high-yield transformation using basic ethylene (B1197577) glycol. nih.govnih.gov This method provides a practical and efficient route to obtaining sulfated peptides. nih.gov
Biological Activity and Physiological Roles of Tyrosyl Valine
Mechanisms of Action at the Molecular Level
The dipeptide Tyrosyl-Valine exerts its biological effects through various mechanisms at the molecular level. As a dipeptide, it can be absorbed by cells and subsequently metabolized into its constituent amino acids, tyrosine and valine. benchchem.com These amino acids then enter diverse metabolic pathways, including protein synthesis and the production of neurotransmitters. benchchem.com
Interaction with Specific Molecular Targets and Biological Pathways
Metabolism of Tyrosyl-Valine into Constituent Amino Acids
Upon absorption, Tyrosyl-Valine is broken down into tyrosine and valine. benchchem.com These amino acids are then available for various physiological processes. benchchem.com
Tyrosine is a non-essential amino acid that serves as a precursor for several crucial molecules in the body. numberanalytics.comrochester.edu
Neurotransmitter Synthesis: In the brain, tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine. wikipedia.orgnih.gov Dopamine, a key neurotransmitter associated with mood, motivation, and motor control, can be further converted into other catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) (adrenaline). numberanalytics.comwikipedia.orgcreative-proteomics.com These neurotransmitters are vital for the body's stress response and cognitive functions. numberanalytics.com
Hormone Production: Tyrosine is essential for the synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), in the thyroid gland. wikipedia.orgcreative-proteomics.comsketchy.com These hormones play a critical role in regulating metabolism, growth, and development. numberanalytics.com Tyrosine is also a precursor to melanin (B1238610), the pigment responsible for skin and hair color. rochester.eduwikipedia.org
The following table summarizes the key molecules synthesized from tyrosine and their primary functions.
| Precursor | Synthesized Molecule(s) | Primary Function(s) |
| Tyrosine | Dopamine | Neurotransmitter involved in mood, motivation, and motor control. numberanalytics.comwikipedia.orgcreative-proteomics.com |
| Norepinephrine (Noradrenaline) | Neurotransmitter and hormone involved in the "fight or flight" response and alertness. numberanalytics.comwikipedia.org | |
| Epinephrine (Adrenaline) | Hormone and neurotransmitter central to the "fight or flight" response. numberanalytics.comwikipedia.org | |
| Thyroid Hormones (T3 and T4) | Regulate metabolism, growth, and development. numberanalytics.comwikipedia.org | |
| Melanin | Pigment responsible for skin and hair color. rochester.eduwikipedia.org |
Valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids that must be obtained through diet. verywellhealth.combocsci.com
Muscle Metabolism and Repair: Valine is crucial for muscle protein synthesis, growth, and repair. artgerecht.comsolechem.eukemiex.com It is actively taken up by muscles and helps in maintaining a positive nitrogen balance, which is essential for muscle maintenance and preventing muscle breakdown, especially during physical activity. solechem.euresearchgate.netmattrybin.com
Energy Production: During times of intense physical exertion or metabolic stress, valine can be used as an energy source. bocsci.comsolechem.eu It is a glucogenic amino acid, meaning it can be converted to glucose in the liver to provide energy. verywellhealth.combocsci.com The catabolism of valine ultimately produces propionyl-CoA, which can enter the citric acid cycle as succinyl-CoA for ATP generation. libretexts.orgdrugbank.com Studies on skeletal muscle cell lines have shown that valine treatment can improve mitochondrial function, including basal respiration and the maximal capacity of the electron transport chain. nih.gov
The table below outlines the primary roles of valine in the body.
| Primary Role | Description |
| Muscle Growth and Repair | Essential for the synthesis of muscle proteins, promoting muscle growth and facilitating tissue repair. artgerecht.comkemiex.com |
| Energy Production | Serves as an energy source during intense physical activity by being converted into glucose. bocsci.comsolechem.eu |
| Nitrogen Balance | Helps maintain a proper nitrogen balance in the body, preventing the breakdown of muscle tissue for energy. solechem.eu |
Immunomodulatory Effects of Tyrosyl-Valine
Research suggests that Tyrosyl-Valine may possess immunomodulatory properties. benchchem.com Peptides similar to Tyrosyl-Valine have been shown to stimulate the transformation of T-lymphocytes, which is a critical aspect of activating the immune system to respond to pathogens. benchchem.com This suggests potential applications in modulating immune responses.
Antioxidant Properties and Radical Scavenging Activity
Tyrosyl-Valine is also reported to have antioxidant properties. benchchem.com The antioxidant activity of peptides is often attributed to the specific amino acid residues they contain. researchgate.net
Amino Acid Contribution: Tyrosine, with its phenolic hydroxyl group, can donate hydrogen atoms or electrons to scavenge free radicals, contributing to the antioxidant effect. researchgate.netmdpi.com Hydrophobic amino acids like valine can also exhibit free radical scavenging activity. mdpi.com Peptides rich in hydrophobic amino acids have been noted for their antioxidant potential. nih.gov
Mechanism of Action: Antioxidant peptides can directly scavenge free radicals, thereby preventing cellular damage associated with oxidative stress. mdpi.com This radical scavenging ability is a key aspect of their protective effects. researchgate.net
Structure-Activity Relationships in Tyrosine-Containing Antioxidant Dipeptides
Studies on synthetic dipeptides have elucidated key structural determinants for antioxidant activity:
Amino Acid Composition : The presence of aromatic amino acids like tyrosine or tryptophan, or sulfur-containing amino acids like cysteine and methionine, is a primary driver for radical scavenging. cabidigitallibrary.org Dipeptides containing tyrosine have demonstrated high radical scavenging activity in both ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (Oxygen Radical Absorbance Capacity) assays. cabidigitallibrary.org
Position of the Tyrosine Residue : The location of the tyrosine residue within the dipeptide sequence is critical. Dipeptides with tyrosine at the N-terminus generally exhibit stronger antioxidant activity than those with tyrosine at the C-terminus. cabidigitallibrary.org
Influence of the Adjacent Residue : The neighboring amino acid affects the antioxidant capacity through steric hindrance, hydrophobicity, and potential for hydrogen bonding. cabidigitallibrary.org Hydrophobic amino acids, such as valine (Val), are considered important for the antioxidant activity of peptides. researchgate.net The presence of a hydrophobic amino acid at the N-terminus is thought to promote stronger antioxidant effects. researchgate.net
| Structural Factor | Impact on Antioxidant Activity | Source |
|---|---|---|
| Presence of Tyrosine | High radical scavenging activity due to the electron/hydrogen donating ability of the phenolic group. | cabidigitallibrary.org |
| N-Terminal Tyrosine | Generally confers stronger antioxidant activity compared to a C-terminal position. | cabidigitallibrary.org |
| Neighboring Amino Acid | Affects activity via steric effects, hydrophobicity, and hydrogen bonding. Hydrophobic residues like valine are considered beneficial. | cabidigitallibrary.orgresearchgate.net |
Receptor Interactions and Ligand Potential
Tyrosyl-Valine has been identified as a molecule of interest for its interaction with G protein-coupled receptors (GPCRs), particularly the kappa-opioid receptor (KOR). benchchem.commdpi.com
The kappa-opioid receptor is a target for developing drugs for conditions like pain, depression, and addiction. mdpi.commdpi.com Through a virtual screening process of a large molecule library, Tyrosyl-Valine was identified as a potential lead compound for designing KOR ligands. benchchem.commdpi.com In these in silico studies, it demonstrated a favorable docking score of -8.592, indicating a strong potential for interaction with the receptor's binding site. benchchem.com This finding established the dipeptide as a valuable scaffold for the further development and optimization of novel KOR-targeted therapeutics. benchchem.commdpi.com
The interaction between a ligand and the KOR is governed by specific structural features. For Tyrosyl-Valine, its structural simplicity and the presence of a terminal tyrosine residue are considered critical for its interaction with the receptor. benchchem.com The phenolic ring of tyrosine is a key feature for many opioid receptor ligands. nih.gov
Further research has highlighted several determinants for effective KOR binding:
Hydrophobic Interactions : To enhance ligand stability at the receptor's orthosteric site, introducing lipophilic (hydrophobic) components can be beneficial. For instance, modifying the Tyrosyl-Valine structure by adding a benzyl (B1604629) group to the carboxy-terminal was explored to promote hydrophobic interactions. mdpi.com
Key Amino Acid Residues : Specific amino acids within the KOR binding pocket are crucial for ligand interaction and subsequent signaling. Cell-based mutant experiments have identified residues such as H291 and Y312 as important for G-protein coupling, a key step in receptor activation. biorxiv.org
Hydrogen Bonding : The ability to form a hydrogen bond between the ligand's phenolic group and an amino acid in the receptor's binding domain is critical. The specific distance and angle of this bond are crucial for effective interaction. nih.gov
| Determinant | Description | Relevance to Tyrosyl-Valine | Source |
|---|---|---|---|
| Terminal Tyrosine | The phenolic hydroxyl group is a common feature in opioid ligands, crucial for binding. | The N-terminal tyrosine residue in Tyrosyl-Valine is critical for receptor interaction. | benchchem.com |
| Hydrophobicity | Lipophilic portions of a ligand can stabilize it within the receptor's binding pocket. | The valine residue provides a branched aliphatic side chain. Further modifications can enhance hydrophobic interactions. | benchchem.commdpi.com |
| Receptor Residues | Specific amino acids in the KOR (e.g., H291, Y312) are vital for binding and signal transduction. | The dipeptide must orient correctly to interact with these key residues. | biorxiv.org |
G protein-coupled receptors are the largest family of cell membrane receptors and are involved in a vast array of physiological processes. upf.edu Peptides can act as endogenous ligands or allosteric modulators for GPCRs. upf.edufrontiersin.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its main ligand. frontiersin.org This can lead to more selective and safer therapeutic effects compared to direct agonists or antagonists. frontiersin.org
Recent multi-omics studies have identified aromatic amino acid-containing dipeptides, including Tyrosyl-Valine, as potentially being derived from gut microbiota. nih.gov This suggests a possible role for such dipeptides in the gut-immune-brain axis, potentially through the modulation of GPCRs. nih.gov The activation of GPCRs like the KOR initiates intracellular signaling cascades, primarily through G proteins or β-arrestin pathways. frontiersin.orgfrontiersin.org The ability of a ligand to preferentially activate one pathway over another, known as biased agonism, is a key area of research for developing safer drugs that maximize therapeutic effects while minimizing side effects. mdpi.comfrontiersin.org Furthermore, the signaling of GPCRs like the KOR can be modulated by other cellular processes, such as tyrosine phosphorylation of the receptor itself, which can increase the efficacy of agonist activation. nih.gov
Influence on Cellular Bioenergetics and Metabolism
Beyond receptor interactions, dipeptides can be transported into cells and influence metabolic pathways. researchgate.net
Adenosine triphosphate (ATP) is the primary energy currency of the cell. Some studies suggest that dipeptides containing tyrosine can influence cellular metabolism and energy production. benchchem.com Specifically, in vitro research on Chinese hamster ovary (CHO) cells indicated that supplementing the culture medium with Tyrosyl-Valine could enhance the production of ATP compared to control cells. benchchem.com The constituent amino acid, valine, is a branched-chain amino acid (BCAA), and BCAAs have been shown to improve mitochondrial function and promote ATP production, partly by enhancing glucose uptake. nih.govnih.gov
However, it is important to note that findings in this area can be complex. Another study investigating several tyrosine-containing dipeptides in CHO cells reported that Tyrosyl-Valine (YV) and Glycyl-L-tyrosine (GY) resulted in almost no significant metabolic differences, including ATP formation, compared to reference samples. researchgate.net In that same study, a different dipeptide, L-prolyl-L-tyrosine (PY), did lead to a substantial increase in ATP levels. researchgate.net These differing results suggest that the metabolic effects of dipeptides can be highly specific and may depend on the particular cell type and experimental conditions.
Broad-Spectrum Bioactivity of Dipeptides (Contextual to Tyrosyl-Valine Research)
Dipeptides, including cyclic dipeptides, represent a class of molecules with significant and diverse biological activities. Their structural simplicity and, in the case of cyclic forms, conformational rigidity, make them valuable subjects of study for understanding the structure-activity relationships of larger peptides and proteins. oup.com Research has revealed their potential as therapeutic agents in various domains, including antiviral, antibacterial, and antitumor applications. oup.comoup.com
Cyclic dipeptides have demonstrated notable antiviral and antibacterial capabilities. oup.comnih.govnih.gov Their constrained cyclic structure offers advantages over linear peptides, such as improved stability against enzymatic degradation and enhanced membrane permeability. nih.gov These characteristics are crucial for effective therapeutic action.
Studies have shown that certain cyclic dipeptides possess broad-spectrum antimicrobial effects. For instance, a combination of cyclo(L-leucyl-L-prolyl) and cyclo(L-phenylalanyl-L-prolyl) was effective against several strains of vancomycin-resistant enterococci (VRE), Escherichia coli, Staphylococcus aureus, Micrococcus luteus, Candida albicans, and Cryptococcus neoformans. nih.gov The antibacterial activity of some cyclic dipeptides is concentration-dependent. oup.com For example, cyclo(Trp-Pro), cyclo(Trp-Trp), and cyclo(Phe-Pro) have shown activity against both Gram-positive and Gram-negative bacteria, while cyclo(Tyr-Pro) was found to be effective only against Gram-negative bacteria. oup.com The development of antiviral drugs is an urgent global need, and cyclic peptides are considered a promising solution to combat future viral pandemics due to their stability, low toxicity, and high target specificity. mdpi.com
| Cyclic Dipeptide Combination/Compound | Target Microorganisms | Observed Effect |
| Cyclo(L-leucyl-L-prolyl) and Cyclo(L-phenylalanyl-L-prolyl) | Vancomycin-resistant enterococci (VRE), E. coli, S. aureus, M. luteus, C. albicans, C. neoformans | Synergistic inhibition of growth. nih.gov |
| Cyclo(Trp-Pro), Cyclo(Trp-Trp), Cyclo(Phe-Pro) | Gram-positive and Gram-negative bacteria | Antibacterial activity. oup.com |
| Cyclo(Tyr-Pro) | Gram-negative bacteria | Antibacterial activity. oup.com |
Dipeptides and their derivatives have been investigated for their potential as anticancer agents. rsc.orgfrontiersin.orgnih.gov They have shown the ability to be selectively toxic to cancer cells, a significant advantage over conventional chemotherapy. rsc.org Modern studies indicate that dipeptides and their analogs exhibit anticancer activity in various human cancer cell lines, including colon, gastric, cervical, and breast cancer cells. rsc.org
For instance, the naturally occurring dipeptide carnosine has demonstrated anti-tumoral activities, including the ability to decrease the size and viability of cancer cells. mdpi.com Furthermore, certain muramyl dipeptide (MDP) analogs have shown antiproliferative and cytotoxic activity in cell models and antitumor efficacy in tumor models. frontiersin.org Some synthesized dipeptide derivatives have even exhibited better inhibitory activity than the commercial anticancer drug 5-fluorouracil. rsc.org However, the activity can be structure-dependent, with some studies showing that L,L-isomers of dipeptide derivatives exhibit low to good activity while their D,D-counterparts are inactive. nih.gov
| Dipeptide/Derivative | Cancer Cell Line/Model | Observed Antitumor Activity |
| Carnosine | Various cancer cells, including breast cancer | Decreased cell size and viability, reduced tumor growth. mdpi.com |
| Muramyl Dipeptide (MDP) Analogs | Cell models and tumor models | Antiproliferative and cytotoxic activity, antitumor efficacy. frontiersin.org |
| Terminal functionalized thiourea-containing dipeptides | NCI-H460 cell line | Potent inhibitory activity, some more so than 5-fluorouracil. rsc.org |
| L,L-dipeptide derivatives | Murine lymphocytic leukemia P388 | Increase in life span ranging from 46% to 111%. nih.gov |
Peptides are significant modulators of ion channels, which are crucial for a wide range of physiological processes. uq.edu.aubiorxiv.orgnih.gov Venom peptides, in particular, have been extensively used to study the pharmacology of ion channels, with many targeting voltage-gated sodium or potassium channels. uq.edu.au These peptides can bind to ion channels and alter their gating properties, effectively trapping them in a specific functional state. biorxiv.org
Research on cyclic dipeptides has shown their ability to modulate ion channels. For example, three out of four tested cyclic dipeptides were found to block cation channels in ventricular myocytes. oup.com The modulation of ion channels by peptides is a key area of research for developing new therapeutics for neurological, metabolic, and cardiovascular disorders. nih.gov Toxins containing an inhibitory cystine knot (ICK) fold, a feature found in some peptides, are known to modulate voltage-gated sodium, calcium, and potassium channels. rupress.org The specificity of peptides for certain ion channel subtypes makes them valuable tools in neurobiology and for the development of novel drugs. mdpi.com
Short peptides have the capacity to induce cellular differentiation, a process of significant interest for potential cancer therapies. oup.comnih.govresearchgate.netnih.gov These small molecules can penetrate the cell and nuclear membranes to regulate gene expression epigenetically, influencing the genes responsible for differentiation. researchgate.netnih.gov The specific direction of this differentiation depends on the peptide's structure and concentration. researchgate.netnih.gov
Studies on cyclic dipeptides have implicated their potential to induce differentiation in cancer cells. oup.comnih.gov For example, certain cyclic dipeptides have been shown to induce maturation in HT-29 human colon cancer cells, suggesting a therapeutic strategy based on inducing differentiation of neoplastic cells. oup.comnih.gov These dipeptides can affect the total energy state of the cells, which increases the likelihood of differentiation. oup.comnih.gov The mechanism of action can involve activating a "chromatin switch," which increases the accessibility of lineage-specific genes for transcription. oup.comnih.gov Different dipeptides can act at various steps in the signal transduction pathway, leading to differential gene expression. oup.comnih.gov
| Peptide/Dipeptide | Cell Type | Observed Effect on Differentiation |
| Nine different cyclic dipeptides | HT-29 human colon cancer cells | Induced biochemical markers of differentiation. oup.comnih.gov |
| Cyclo(Trp-Trp) and cyclo(Phe-Pro) | HT-29 cells | Induced a high degree of histone acetylation. oup.comnih.gov |
| Other cyclic dipeptides | HT-29 cells | Induced a high degree of histone phosphorylation. oup.comnih.gov |
| Collagen-derived dipeptides | T-helper cells | Skewed Th1/Th2 differentiation toward Th1. researchgate.net |
Recent research has highlighted the potential of tyrosine-containing dipeptides to exhibit antidepressant-like activities. explorationpub.comresearchgate.netsciopen.comexplorationpub.comnih.gov Neurotrophins like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are implicated in the pathogenesis of depression. explorationpub.comexplorationpub.com Dipeptide mimetics of these neurotrophins have been developed and studied for their antidepressant-like effects. explorationpub.comnih.gov
For instance, the dipeptide tyrosyl-leucine (Tyr-Leu) has been shown to exhibit potent antidepressant-like activity in animal models. researchgate.net This effect was observed with oral, intracerebroventricular, and intraperitoneal administration. researchgate.net The structure of aromatic amino acid-leucine appears to be important for this activity. researchgate.net Furthermore, dipeptide mimetics of BDNF have demonstrated antidepressant-like effects, with the activity being dependent on the activation of specific post-receptor signaling pathways. explorationpub.comnih.gov The BDNF mimetic GSB-106, which activates all three main post-receptor TrkB signaling pathways, has shown particular promise as a potential antidepressant. nih.gov
Role in Protein Digestion and Catabolism Pathways
Tyrosyl-Valine is a dipeptide composed of the amino acids tyrosine and valine. hmdb.ca It is considered an intermediate product of protein digestion or catabolism. hmdb.ca The breakdown of dietary proteins begins in the stomach with the action of pepsin and hydrochloric acid. oregonstate.education In the small intestine, pancreatic enzymes like trypsin and chymotrypsin (B1334515) further break down proteins into smaller peptides. oregonstate.education Dipeptidases, which are brush border enzymes in the small intestine, then catabolize these smaller peptides into their constituent free amino acids. oregonstate.education
While many dipeptides are short-lived intermediates that are further broken down, some are known to have physiological or cell-signaling effects. hmdb.ca The constituent amino acids of Tyrosyl-Valine, tyrosine and valine, are involved in various metabolic pathways. Tyrosine can be derived from phenylalanine and is degraded into fumarate (B1241708) and acetoacetate (B1235776) for energy. biologists.com Valine is a branched-chain amino acid (BCAA) that plays a critical role in energy homeostasis and protein synthesis. mdpi.com The catabolism of BCAAs is closely linked to conditions such as insulin (B600854) resistance and type 2 diabetes. mdpi.com While Tyrosyl-Valine itself is studied for its role in protein digestion, it is ultimately broken down into tyrosine and valine, which then participate in these broader metabolic processes. benchchem.com
Metabolic Pathways and Degradation of Tyrosyl Valine
Endogenous Formation and Disposition
Tyrosyl-Valine, like other dipeptides, is primarily formed as an intermediate product during the breakdown of endogenous and dietary proteins. hmdb.ca This process, known as protein catabolism, involves the enzymatic hydrolysis of proteins into smaller peptides and ultimately into their constituent amino acids. Tyrosyl-Valine represents a transient state in this degradative cascade, emerging as cellular or digestive proteases cleave larger protein chains. While some dipeptides have been noted to possess physiological or cell-signaling activities, most, including Tyrosyl-Valine, are considered short-lived intermediates destined for further proteolysis. hmdb.ca
The presence of Tyrosyl-Valine has been detected in various biological samples, underscoring its role as a product of protein turnover. For instance, Valyltyrosine, an isomeric form of Tyrosyl-Valine, has been identified in fecal samples. hmdb.ca While specific quantitative data for Tyrosyl-Valine in human tissues and biofluids is not extensively documented, its classification as an expected metabolite in databases like the Human Metabolome Database suggests its anticipated presence as a result of normal metabolic processes. The detection of such dipeptides is often transient due to their rapid hydrolysis into individual amino acids.
Catabolism of Constituent Amino Acids: Tyrosine and Valine
The ultimate metabolic fate of Tyrosyl-Valine involves its hydrolysis into tyrosine and valine. These amino acids are then channeled into their respective catabolic pathways, which are well-characterized enzymatic cascades that convert their carbon skeletons into central metabolites.
The breakdown of tyrosine is a multi-step process that occurs predominantly in the liver. nih.govnih.gov This pathway ultimately yields fumarate (B1241708), a glucogenic intermediate, and acetoacetate (B1235776), a ketogenic compound. nih.govnih.govyoutube.com
The initial and rate-limiting step in tyrosine catabolism is the transamination of tyrosine to 4-hydroxyphenylpyruvate. nih.govwikipedia.org This reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor and transfers the amino group from tyrosine to α-ketoglutarate, forming glutamate. wikipedia.org
Following this, a series of enzymatic reactions ensues:
4-hydroxyphenylpyruvate dioxygenase (HPPD) converts 4-hydroxyphenylpyruvate to homogentisate (B1232598). nih.govwikipedia.org
Homogentisate 1,2-dioxygenase cleaves the aromatic ring of homogentisate to form maleylacetoacetate. nih.gov
Maleylacetoacetate isomerase catalyzes the isomerization of maleylacetoacetate to fumarylacetoacetate. nih.gov
Finally, fumarylacetoacetate hydrolase (FAH) cleaves fumarylacetoacetate into fumarate and acetoacetate. nih.govresearchgate.net
Deficiencies in these enzymes can lead to metabolic disorders such as tyrosinemia. wikipedia.orgresearchgate.net
The end products of tyrosine degradation have distinct metabolic fates that integrate with central energy-producing pathways.
Fumarate , an intermediate of the Tricarboxylic Acid (TCA) cycle, can be used for glucose synthesis via gluconeogenesis, hence tyrosine is considered a partially glucogenic amino acid. youtube.com
Acetoacetate is a ketone body. nih.govyoutube.com It can be converted to acetoacetyl-CoA and subsequently to two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production in various tissues or be used for fatty acid synthesis. nih.govnih.gov The production of acetoacetate also classifies tyrosine as a ketogenic amino acid. youtube.com Therefore, the catabolism of tyrosine provides precursors for both glucose and ketone body synthesis. researchgate.net
Table 1: Key Enzymes in the Tyrosine Degradation Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Tyrosine Aminotransferase | TAT | Catalyzes the initial transamination of tyrosine to 4-hydroxyphenylpyruvate. wikipedia.org |
| 4-hydroxyphenylpyruvate dioxygenase | HPPD | Converts 4-hydroxyphenylpyruvate to homogentisate. wikipedia.org |
| Homogentisate 1,2-dioxygenase | HGD | Cleaves the aromatic ring of homogentisate to form maleylacetoacetate. nih.gov |
| Maleylacetoacetate Isomerase | MAAI | Isomerizes maleylacetoacetate to fumarylacetoacetate. nih.gov |
| Fumarylacetoacetate Hydrolase | FAH | Cleaves fumarylacetoacetate to fumarate and acetoacetate. researchgate.net |
Valine Degradation Pathway
Valine is a branched-chain amino acid (BCAA) and its catabolism primarily initiates in muscle tissue, with subsequent steps occurring in the liver. nih.govnyu.edu The breakdown of valine ultimately yields propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. nih.govnumberanalytics.com This makes valine a glucogenic amino acid. nyu.edumeddists.com
The degradation of valine proceeds through several key steps:
Branched-chain aminotransferase (BCAT) catalyzes the initial transamination of valine to α-ketoisovalerate. nih.govnumberanalytics.com
Branched-chain α-keto acid dehydrogenase (BCKD) complex then carries out the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA. nih.govnih.gov
A series of subsequent reactions, involving enzymes such as isobutyryl-CoA dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase, convert isobutyryl-CoA to propionyl-CoA. numberanalytics.combiorxiv.org
Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. libretexts.orgyoutube.com This final product, succinyl-CoA, directly enters the TCA cycle, contributing to anaplerosis (the replenishment of cycle intermediates) and cellular energy production. meddists.comlibretexts.org
Table 2: Key Enzymes in the Valine Degradation Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Branched-chain aminotransferase | BCAT | Catalyzes the transamination of valine to its corresponding α-keto acid. numberanalytics.com |
| Branched-chain α-keto acid dehydrogenase complex | BCKDC | Catalyzes the oxidative decarboxylation of the α-keto acid derived from valine. numberanalytics.com |
| Isobutyryl-CoA dehydrogenase | Catalyzes the dehydrogenation of isobutyryl-CoA. numberanalytics.com | |
| 3-hydroxyisobutyryl-CoA hydrolase | HIBCH | A key enzyme in the conversion of isobutyryl-CoA towards propionyl-CoA. biorxiv.org |
| Propionyl-CoA carboxylase | Carboxylates propionyl-CoA to form methylmalonyl-CoA. libretexts.org | |
| Methylmalonyl-CoA mutase | Isomerizes methylmalonyl-CoA to succinyl-CoA. libretexts.org |
Tyrosine Degradation Pathways
Role of Tyrosine Metabolism in Disease and T-Cell Function
Tyrosine metabolism is a critical component of amino acid metabolism and plays a significant role in various physiological and pathological processes. nih.gov Dysregulation of this pathway has been implicated in several human diseases. nih.gov For instance, deficiencies in enzymes within the tyrosine degradation pathway are associated with genetic disorders. nih.gov Furthermore, studies have linked alterations in tyrosine metabolism to the progression of certain cancers, such as glioma, by influencing the tumor microenvironment. nih.gov
In the context of the immune system, tyrosine metabolism is crucial for proper T-cell function. T-cells are a type of white blood cell central to the adaptive immune response. Their activation, differentiation, and maintenance rely heavily on protein tyrosine phosphorylation, a key signaling mechanism. nih.gov This process is regulated by a balance between tyrosine kinases and protein tyrosine phosphatases (PTPs), such as T-cell PTP (TC-PTP). nih.gov TC-PTP is a critical regulator in immune cell signaling, and its function influences most cells involved in the development and function of the immune system. nih.gov The metabolic state of the tumor microenvironment, including the availability of amino acids like tyrosine, can significantly impact T-cell function and their ability to mount an anti-tumor response. frontiersin.orgyoutube.com Research in glioma has shown that while high tyrosine expression can lead to increased immune cell infiltration, it may also increase the expression of immune checkpoints, thereby inhibiting T-cell activation and their tumor-killing capabilities. nih.gov
Valine Degradation Pathways
Valine is an essential branched-chain amino acid (BCAA) that cannot be synthesized by animals and must be obtained through diet. wikipedia.org Its catabolism is a significant process, primarily occurring in skeletal muscle and the liver, and plays a role in energy production and metabolic regulation. numberanalytics.commdpi.com The degradation of valine involves a series of enzymatic steps that ultimately convert it into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgyoutube.com
Branched-Chain Amino Acid Catabolism to Succinyl-CoA
The catabolism of valine, along with the other BCAAs (leucine and isoleucine), begins with two common enzymatic steps. nih.gov The first is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts valine to its corresponding branched-chain α-keto acid (BCKA), α-ketoisovalerate. mdpi.comnih.gov This is followed by an irreversible oxidative decarboxylation of α-ketoisovalerate by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding isobutyryl-CoA. wikipedia.orgmdpi.com From this point, the pathway is specific to valine, involving several more steps to produce succinyl-CoA. nih.govnih.gov Because its catabolism leads to an intermediate that can be converted to glucose, valine is classified as a glucogenic amino acid. mdpi.com
Table 1: Key Steps in the Catabolic Pathway of Valine to Succinyl-CoA
| Step | Intermediate | Key Enzyme(s) |
|---|---|---|
| 1 | α-Ketoisovalerate | Branched-chain aminotransferase (BCAT) |
| 2 | Isobutyryl-CoA | Branched-chain α-keto acid dehydrogenase (BCKDH) complex |
| 3 | Methacrylyl-CoA | Isobutyryl-CoA dehydrogenase |
| 4 | 3-Hydroxyisobutyryl-CoA | Enoyl-CoA hydratase |
| 5 | 3-Hydroxyisobutyrate | 3-hydroxyisobutyryl-CoA hydrolase |
| 6 | Methylmalonate semialdehyde | 3-hydroxyisobutyrate dehydrogenase |
| 7 | Propionyl-CoA | Methylmalonate-semialdehyde dehydrogenase |
| 8 | Succinyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase |
This table outlines the sequential conversion of valine into succinyl-CoA, highlighting the primary intermediates and the enzymes that catalyze each reaction. wikipedia.orgnumberanalytics.comnih.govnih.gov
Interplay with Energy Metabolism
The degradation of valine is directly linked to cellular energy metabolism. The final product of its catabolism, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgnumberanalytics.com By entering the TCA cycle, succinyl-CoA contributes to the production of ATP, the primary energy currency of the cell. numberanalytics.comresearchgate.net This makes valine an important energy source, particularly during periods of fasting or prolonged exercise when other energy stores may be depleted. youtube.com
Regulatory Mechanisms of Valine Metabolism
The metabolism of valine is a tightly regulated process to meet the body's metabolic needs without leading to the toxic accumulation of intermediates. The primary point of regulation is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the irreversible second step in BCAA catabolism. numberanalytics.com The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle. numberanalytics.com A specific kinase (BCKDH kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKDH phosphatase) dephosphorylates and activates it. numberanalytics.com High concentrations of the end products of BCAA catabolism can allosterically regulate these enzymes, providing feedback inhibition. numberanalytics.com Hormonal signals, such as insulin (B600854), also play a role in regulating valine metabolism, often by influencing protein synthesis and degradation rates. numberanalytics.com
Table 2: Regulation of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Regulatory Mechanism | Effector | Effect on BCKDH Activity |
|---|---|---|
| Covalent Modification | BCKDH kinase | Inactivation (via phosphorylation) |
| BCKDH phosphatase | Activation (via dephosphorylation) | |
| Allosteric Control | High ATP, NADH, succinyl-CoA | Inhibition |
| Hormonal Regulation | Insulin | Stimulates protein synthesis, affecting substrate availability |
| Glucagon | Stimulates protein degradation, affecting substrate availability |
This table summarizes the key mechanisms controlling the activity of the BCKDH complex, the rate-limiting step in valine degradation. numberanalytics.com
Excretion and Bioavailability Considerations
The bioavailability of Tyrosyl-Valine is governed by the processes of dipeptide digestion and absorption. Generally, small peptides like dipeptides and tripeptides are absorbed in the small intestine. This can occur either through direct transport by peptide transporters, such as PepT1, or after being hydrolyzed into their constituent free amino acids by peptidases located on the brush border of intestinal cells or within the cells themselves (cytosolic peptidases).
Once absorbed, the amino acids tyrosine and valine enter the portal circulation and are transported to the liver and other tissues to be used for protein synthesis or to be catabolized. The human body does not have a dedicated storage system for amino acids in the way it stores glucose (as glycogen) or fatty acids (as triglycerides). Therefore, any amino acids in excess of the immediate needs for synthesis and energy production are degraded. The nitrogen component is converted into urea (B33335) and excreted by the kidneys, while the carbon skeletons are channeled into central metabolic pathways, as described for valine and tyrosine.
Advanced Analytical Techniques for Tyrosyl Valine Research
Chromatographic Separations
Chromatography is a fundamental technique for the isolation of Tyrosyl-Valine from complex mixtures like biological fluids or synthetic reaction products. The choice of chromatographic method depends on the physicochemical properties of the dipeptide and the matrix in which it is present.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dipeptides due to its high resolution and adaptability. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Reversed-Phase HPLC for Purification and Analysis
Reversed-Phase HPLC (RP-HPLC) is a widely used mode for the purification and analysis of peptides, including Tyrosyl-Valine. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Tyrosyl-Valine, being a moderately polar molecule, is retained on the column and can be eluted by increasing the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase.
This technique is particularly valuable in post-synthesis purification. For instance, after solid-phase peptide synthesis of Tyrosyl-Valine and its derivatives, RP-HPLC is employed to purify the final products from reagents and by-products. nih.govuniroma1.it The purity of the collected fractions is often confirmed by analytical RP-HPLC, which can achieve purity levels greater than 95%. uniroma1.itbenchchem.com A study focused on designing KOR ligands used RP-HPLC for the purification of Tyrosyl-Valine-based tripeptides, demonstrating its utility in peptide drug discovery. nih.gov
| RP-HPLC Application Example for Tyrosyl-Valine Derivative Purification | |
| Column | Waters XBridgeTM Prep BEH130 C18, 5.0 μm, 250 mm × 10 mm |
| Eluent | Linear gradient of H₂O/ACN with 0.1% TFA |
| Gradient | 5% ACN to 90% ACN in 35 minutes |
| Flow Rate | 4 mL/min |
| Reference | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Analysis
For highly polar compounds that show poor retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative. acs.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent. rsc.orgnih.gov This technique is well-suited for the separation of small polar peptides and amino acids. acs.orgacs.org
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. rsc.orgnih.gov This mechanism allows for the effective retention and separation of hydrophilic molecules like dipeptides. The high organic content of the mobile phase is also advantageous for coupling with mass spectrometry, as it facilitates efficient solvent evaporation and analyte ionization. nih.gov While specific studies focusing solely on Tyrosyl-Valine analysis by HILIC are not abundant, the principles of HILIC make it an excellent candidate for separating this dipeptide from other polar metabolites. Research has demonstrated the successful separation of various dipeptides in complex food matrices and biological samples using HILIC, underscoring its applicability for Tyrosyl-Valine. acs.orgacs.org
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, the direct analysis of dipeptides like Tyrosyl-Valine by GC is challenging due to their low volatility and thermal instability. Dipeptides are zwitterionic and have high boiling points, which means they tend to decompose at the high temperatures required for GC analysis.
To overcome this limitation, derivatization is necessary. This process involves chemically modifying the dipeptide to increase its volatility. For instance, amino acids are often derivatized before GC analysis. While direct GC-MS analysis of Tyrosyl-Valine is not a common application, metabolomics studies may use GC-MS to analyze other related volatile metabolites in a sample where Tyrosyl-Valine has been identified by other methods like LC-MS. benchchem.comitjfs.com For example, in a study of fermented milk, GC-MS was used to analyze volatile flavor compounds, while non-targeted metabolomics using UPLC-Q-TOF-MS identified changes in dipeptides, including a decrease in Tyrosyl-Valine. itjfs.com This highlights the complementary use of different analytical platforms in comprehensive metabolomic studies.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification and structural elucidation of compounds. When coupled with a separation technique like LC, it provides unparalleled sensitivity and specificity. Tandem mass spectrometry (MS/MS) further enhances this by allowing for the fragmentation of selected ions to obtain structural information.
LC-MS/MS for Metabolite Profiling and Quantification
The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for the untargeted and targeted analysis of metabolites, including dipeptides like Tyrosyl-Valine, in complex biological samples. This approach has been used to identify Tyrosyl-Valine in various human biofluids such as serum, urine, and sweat. nih.govualberta.cabiorxiv.orgnih.gov
In these metabolomics studies, Tyrosyl-Valine is often identified as one of many metabolites that are altered in different physiological or pathological states. For example, a study on dengue fever identified Tyrosyl-Valine as a differentially expressed metabolite in the serum of patients during the recovery phase. nih.gov Another study characterized the urine metabolome across the human lifespan and detected Tyrosyl-Valine as a relevant metabolite. biorxiv.org These studies demonstrate the power of LC-MS/MS to profile the metabolome and discover potential biomarkers.
The table below summarizes findings from a metabolomics study where Tyrosyl-Valine was identified in serum.
| LC-MS Metabolomics Data for Tyrosyl-Valine | |
| HMDB ID | HMDB0029118 |
| Observed m/z | 280.1423 |
| Formula | C₁₄H₂₀N₂O₄ |
| Sample Matrix | Serum |
| Finding | Identified as a differentially expressed dipeptide in the recovery phase of dengue infection. |
| Reference | nih.gov |
Further studies provide specific instrumental parameters for the detection of Tyrosyl-Valine. For instance, in a comprehensive analysis of the human sweat metabolome, Tyrosyl-Valine was identified and quantified using a chemical isotope labeling LC-MS method. ualberta.ca
| LC-MS Data from Sweat Metabolome Analysis | |
| Metabolite | Tyrosyl-Valine |
| HMDB ID | HMDB29118 |
| Labeled m/z | 374.1295 |
| Unlabeled m/z | 280.1423 |
| Retention Time (min) | 22.83 |
| Reference | ualberta.ca |
These advanced analytical techniques, particularly the combination of liquid chromatography and tandem mass spectrometry, are crucial for advancing our understanding of the roles Tyrosyl-Valine plays in various biological systems.
Application in Structural Elucidation and Purity Assessment
The precise determination of Tyrosyl-Valine's structure and the assessment of its purity are fundamental for research and quality control. Advanced analytical techniques provide the necessary sensitivity and specificity for these tasks.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of peptides like Tyrosyl-Valine. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the amino acid sequence and identify the presence of any impurities. rsc.org For instance, the chemical shifts of the protons and carbons in the tyrosine and valine residues provide a unique fingerprint of the dipeptide. rsc.org
Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS), is another cornerstone for structural analysis and purity assessment. High-resolution mass spectrometry can determine the exact mass of Tyrosyl-Valine, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecule is fragmented, provide information about its sequence by analyzing the resulting fragment ions. researchgate.net
Purity is often assessed by reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org This technique separates Tyrosyl-Valine from any synthesis by-products or degradation products based on differences in their hydrophobicity. The purity is determined by the relative area of the main peak in the chromatogram. acs.org For instance, a study on oligopeptides used RP-HPLC with a C18 column to purify and determine the purity of the synthesized peptides. acs.org
Table 1: Key Techniques for Structural Elucidation and Purity Assessment of Tyrosyl-Valine
| Technique | Application | Key Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Purity | Amino acid sequence confirmation, identification of impurities, 3D structure information. rsc.org |
| Mass Spectrometry (MS) | Structural Elucidation | Exact molecular weight, elemental composition, amino acid sequence (via MS/MS). researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment | Separation of impurities, quantification of purity. acs.org |
Electrophoretic Methods
Electrophoretic methods separate molecules based on their charge and size, offering a different selectivity compared to chromatographic techniques.
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged molecules like dipeptides. nih.gov In CE, a sample is introduced into a narrow capillary filled with an electrolyte solution, and a high voltage is applied. Molecules migrate through the capillary at different velocities depending on their charge-to-size ratio.
CE coupled with mass spectrometry (CE-MS) is a particularly powerful combination for dipeptide analysis. acs.orgnih.gov This setup can distinguish between structural isomers of dipeptides, which can be challenging for MS alone. acs.org A study demonstrated a novel analytical platform using CE-MS for the quantification of 335 dipeptides, achieving excellent separation of structural isomers. acs.orgnih.gov This method showcased high correlation coefficients and low instrumental detection limits, ranging from 0.088 to 83.1 nM. acs.orgnih.gov
Capillary zone electrophoresis (CZE), a common mode of CE, has been successfully used for the determination of imidazole (B134444) dipeptides in meat products. agriculturejournals.cz This highlights the potential of CZE for the routine analysis of Tyrosyl-Valine in various samples.
Table 2: Performance of Capillary Electrophoresis in Dipeptide Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Separation of Isomers | Excellent separation of structural isomers with opposite binding orders. | acs.org |
| Detection Limits | Low instrumental detection limits (0.088–83.1 nM) achieved for a large number of dipeptides. | acs.orgnih.gov |
| Applicability | Successfully applied to the quantitation of dipeptides in complex biological samples like mouse liver. | acs.orgnih.gov |
Derivatization Strategies in Dipeptide Analysis
Derivatization is a chemical modification of the analyte to enhance its detectability or improve its chromatographic or electrophoretic behavior. tandfonline.com This is particularly useful for amino acids and peptides that may lack a strong chromophore or fluorophore for UV or fluorescence detection. nih.gov
In pre-column derivatization, the analyte is derivatized before its introduction into the analytical system. tandfonline.com This approach offers several advantages, including the potential for removing excess reagent before analysis, thus reducing background noise. tandfonline.com
Several reagents are available for the pre-column derivatization of amino acids and peptides. Phenyl isothiocyanate (PITC) reacts with the free amino group of dipeptides under mild conditions. researchgate.netcreative-proteomics.com The resulting derivatives can be analyzed by LC-MS/MS, and the specific fragmentation patterns observed in collision-induced dissociation (CID) can be used for practical analysis. researchgate.net Dansyl chloride is another reagent used for the derivatization of dipeptides, enabling their identification in complex biological samples. acs.orgnih.gov A study utilizing dansylation coupled with LC-MS annotated 198 dipeptides from various biological samples. acs.orgnih.gov 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a popular reagent due to the stability of its derivatives and minimal interference from by-products. creative-proteomics.com
Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated by chromatography. hitachi-hightech.com This method avoids the formation of multiple derivative products from a single analyte and is highly reproducible. hitachi-hightech.com
Ninhydrin is a classic post-column derivatization reagent used in amino acid analyzers. aurigaresearch.com It reacts with primary and secondary amines to produce a colored compound that can be detected by UV-Vis spectrophotometry. aurigaresearch.com This method is robust and has been established for the analysis of ninhydrin-positive substances in amino acid monographs of the European Pharmacopoeia. gba-group.com While traditionally used for amino acids, the principle is applicable to dipeptides.
While derivatization can be beneficial, it also introduces an additional step in the analytical workflow, which can be a source of error. acs.org Therefore, methods for the analysis of underivatized peptides are also of great interest.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the direct analysis of underivatized amino acids and dipeptides. nih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with MS is considered a "gold standard" for the analysis of underivatized amino acids. nih.gov A rapid and sensitive HILIC-UHPLC-MS/MS method was developed for the simultaneous quantification of 24 free amino acids and 3 small peptides without derivatization. nih.gov
Ion-pairing reversed-phase liquid chromatography coupled with time-of-flight mass spectrometry (TOF-MS) has also been used for the analysis of underivatized amino acids and a dipeptide in human plasma, demonstrating good accuracy and precision. nih.gov
Table 3: Comparison of Derivatization Strategies in Dipeptide Analysis
| Strategy | Description | Advantages | Disadvantages | Common Reagents/Methods |
|---|---|---|---|---|
| Pre-Column Derivatization | Analyte is derivatized before separation. tandfonline.com | Simple procedure, economy, no restrictions by the solvent system. tandfonline.com | Potential for multiple derivatives, reaction must be complete or highly reproducible. tandfonline.com | PITC, Dansyl chloride, AQC. researchgate.netcreative-proteomics.comnih.gov |
| Post-Column Derivatization | Analyte is derivatized after separation. hitachi-hightech.com | Good reproducibility, less influence of contaminants. hitachi-hightech.com | Requires specific reactor hardware, limited to compatible mobile phases. creative-proteomics.com | Ninhydrin. aurigaresearch.com |
| Underivatized Analysis | Direct analysis without chemical modification. | Simpler workflow, avoids potential derivatization errors. acs.org | Can have lower sensitivity for detectors other than MS, poor retention in RP-HPLC. nih.gov | LC-MS, HILIC-MS. nih.govnih.gov |
General Spectroscopic Characterization in Peptide Research
Spectroscopic techniques are fundamental tools for the characterization of peptides, providing detailed insights into their structure, conformation, and purity. For a dipeptide such as Tyrosyl-Valine (Tyr-Val), a combination of methods is employed to analyze its distinct chemical features, namely the peptide backbone, the aromatic side chain of tyrosine, and the aliphatic side chain of valine. These techniques are non-destructive and provide a wealth of information from a small amount of sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative analysis and characterization of peptides containing aromatic amino acids. The peptide bond itself absorbs light in the far-UV range, typically between 190 and 230 nm. scribd.com However, the presence of chromophoric side chains, such as the phenol (B47542) group in tyrosine, dominates the near-UV spectrum.
The tyrosine residue in Tyrosyl-Valine exhibits a characteristic absorption maximum at approximately 274-280 nm. nih.govumh.es The precise wavelength and intensity of this absorption can be influenced by the molecular environment. For instance, interactions with a hydrophobic environment can cause a bathochromic (red) shift in the absorption spectrum. nih.gov In studies of dipeptides interacting with membrane models, a 1-nm bathochromic shift is often indicative of a hydrophobic interaction. nih.gov The peptide backbone's absorption in the far-UV (180-230 nm) and the tyrosine side chain's absorption in the near-UV provide two distinct regions for analysis. scribd.com
Fluorescence Spectroscopy
The tyrosine residue endows Tyrosyl-Valine with intrinsic fluorescence, a property that is highly sensitive to the local environment. When excited with UV light (typically around 275-280 nm), the phenol moiety of tyrosine emits fluorescent light with a maximum around 303-305 nm. nih.govumh.es
The fluorescence quantum yield and lifetime of tyrosine in peptides are influenced by the neighboring amino acid residues. umh.esnih.gov The peptide group, in conjunction with electron-withdrawing groups like the N-terminal ammonium (B1175870) group, can quench the fluorescence of the tyrosine. nih.gov This quenching effect is dependent on the distance and relative orientation of the quenching group to the tyrosine fluorophore. Therefore, fluorescence spectroscopy is a powerful tool for probing conformational changes and intermolecular interactions involving the tyrosine residue of Tyrosyl-Valine.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for investigating the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. uwec.edu The most informative bands are the Amide I, Amide II, and Amide III bands. acs.orgresearchgate.net
Amide I: (1600–1700 cm⁻¹) Arises mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, turns, random coil). uwec.eduresearchgate.net For dipeptides in the solid state, sharp peaks can appear corresponding to the amide carbonyl. researchgate.net
Amide II: (1500–1600 cm⁻¹) Results from a combination of N-H in-plane bending and C-N stretching vibrations. academie-sciences.fr
Amide III: (1200–1400 cm⁻¹) A complex band arising from mixed C-N stretching, N-H in-plane bending, and side-chain vibrations. acs.org Studies on various dipeptides have shown that this region can contain multiple components sensitive to the backbone dihedral angles (φ and ψ). acs.org
| Amide Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode |
|---|---|---|
| Amide I | 1600 - 1700 | C=O Stretching |
| Amide II | 1500 - 1600 | N-H Bending and C-N Stretching |
| Amide III | 1200 - 1400 | C-N Stretching and N-H Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed three-dimensional structure of peptides in solution. Both ¹H and ¹³C NMR are used to obtain a complete picture of the molecular framework.
¹H NMR: Provides information on the number and type of protons and their connectivity. For Tyrosyl-Valine, specific signals would correspond to the aromatic protons of the tyrosine ring, the α-protons of both residues, the β-protons of tyrosine, the β- and γ-protons of valine, and the amide and amine protons. columbia.eduuni-bayreuth.de The chemical shifts of amide protons are particularly sensitive to hydrogen bonding and solvent exposure. csic.es
¹³C NMR: Offers insights into the carbon skeleton. A linear correlation has been found between the ¹³C chemical shift of the α-carbon of aliphatic amino acids in di- and tripeptides and the fluorescence-quenching constant of a neighboring tyrosine, highlighting the interplay of electronic effects. nih.gov
Predicted ¹H and ¹³C NMR spectra are available for Tyrosyl-Valine in public databases, serving as a reference for experimental verification. hmdb.ca
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the precise molecular weight and sequence of peptides. Electrospray ionization (ESI) is a common soft ionization technique used for peptide analysis. caymanchem.com In a mass spectrum of a protected Tyr-Val dipeptide (Z-Tyr-Val-OH), a molecular ion peak (m/z) corresponding to its mass can be clearly identified. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, confirming the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments allows for the definitive sequencing of the peptide by identifying the b- and y-ions generated from the cleavage of the peptide bond. The related tripeptide Val-Tyr-Val has been used as a standard in the development of sensitive analytical methods using high-resolution ion mobility mass spectrometry and liquid chromatography-mass spectrometry (LC-MS). lcms.czsciex.comhpst.cz
| Technique | Parameter | Typical Value / Observation | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Tyrosine λmax | ~275 - 280 nm | nih.govumh.es |
| Fluorescence Spectroscopy | Tyrosine Emission λmax | ~303 - 305 nm | nih.govumh.es |
| FTIR Spectroscopy | Amide I Band | ~1600 - 1700 cm⁻¹ | uwec.eduresearchgate.net |
| Mass Spectrometry | Ionization Method | Electrospray Ionization (ESI) | caymanchem.com |
| ¹H NMR | Aromatic Protons | ~6.8 - 7.2 ppm (in D₂O) | hmdb.ca |
Research Methodologies and Preclinical Investigation of Tyrosyl Valine
In Vitro Experimental Models
In vitro models are fundamental in isolating and studying the specific effects of Tyrosyl-Valine on cellular processes without the complexities of a whole organism.
Cell Culture Systems for Metabolic and Functional Studies (e.g., Chinese Hamster Ovary Cells)
Chinese Hamster Ovary (CHO) cells are a cornerstone of biopharmaceutical production and are frequently used in metabolic studies. nih.govbiorxiv.org Research has explored the use of Tyrosyl-Valine as a supplement in CHO cell culture media. L-tyrosine, an essential amino acid for mammalian cells, has poor solubility in culture media at neutral pH, making dipeptides like L-tyrosyl-L-valine (YV) a more soluble alternative. nih.gov
In a study comparing different tyrosine-containing dipeptides, the supplementation of YV in CHO cell cultures producing IgG1-antibody showed minimal impact on viable cell density and cellular metabolism compared to the reference samples. nih.gov This was in contrast to other dipeptides like L-prolyl-L-tyrosine (PY), which significantly altered cell growth and increased ATP availability. nih.gov This suggests that the metabolic effects of tyrosine delivery are dependent on the specific dipeptide structure. nih.gov Further research using CHO-K1 cells has examined the transport mechanisms of various amino acids, including D-isomers of tyrosine and valine, which primarily utilize system L and system ASC transporters, respectively. nih.gov
The metabolic fate of amino acids in CHO cells is complex. Stable-isotope tracing has revealed that catabolism of amino acids like tyrosine and valine can lead to the secretion of various by-products. pnas.org Additionally, studies on CHO cells engineered to biosynthesize valine have demonstrated the potential to overcome essential amino acid limitations, with cells showing sustained viability and proliferation in valine-free medium. elifesciences.org
Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis
Biochemical assays are crucial for understanding how Tyrosyl-Valine interacts with and influences enzymatic processes and signaling cascades.
Enzyme Activity Assays: Enzymes involved in the metabolism of tyrosine and valine are key areas of investigation. For instance, tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, catalyzing the hydroxylation of L-tyrosine. nih.gov Assays for tyrosinase activity are vital for screening potential inhibitors relevant to skin pigmentation disorders. nih.gov Another relevant enzyme is tyrosine hydroxylase, which is involved in the synthesis of catecholamines. nih.gov Assays for this enzyme have been developed using intact adrenergic neurons from mouse vas deferens. nih.gov
Furthermore, aminoacyl-tRNA synthetases, such as tyrosyl-tRNA synthetase and valyl-tRNA synthetase (VARS), are essential for protein synthesis. nih.govnih.gov Assays for these enzymes are important for understanding their role in normal cellular function and in disease states like melanoma, where VARS has been implicated in therapy resistance. nih.govnih.gov The activity of proteinases that may cleave the Tyrosyl-Valine dipeptide can be measured using substrates like hemoglobin, where the release of tyrosine is quantified. sigmaaldrich.com
Signaling Pathway Analysis: The constituent amino acids of Tyrosyl-Valine, tyrosine and valine, are involved in numerous signaling pathways. Tyrosine phosphorylation, a key event in many signaling cascades, is regulated by protein-tyrosine kinases and phosphatases. nih.gov Studies in guinea pig ileum suggest that tyrosine phosphorylation is essential for regulating muscarinic receptor-activated cation channels. nih.gov
The mTORC1 signaling pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid levels, including valine. nih.gov In rainbow trout, central administration of valine has been shown to affect the mTOR pathway and lead to hyperphagia. nih.gov Furthermore, the insulin-like growth factor 1 (IGF-1) signaling pathway, crucial for growth, can be influenced by amino acid availability. In protein-restricted pigs, supplementation with valine and isoleucine was found to restore growth, partly through the hepatic IGF-1 pathway. mdpi.com
In Vivo Animal Models for Physiological and Behavioral Assessment
In vivo studies in various animal models provide a more integrated understanding of the physiological and behavioral effects of Tyrosyl-Valine.
Evaluation of Biological Activity in Vertebrate Models (e.g., Mice, Rats, Guinea Pigs, Rainbow Trout)
A variety of vertebrate models have been used to assess the biological impact of Tyrosyl-Valine's constituent amino acids.
Mice and Rats: The mouse vas deferens is a common isolated tissue preparation used to study the effects of various compounds on smooth muscle contraction and neurotransmission. oup.comuah.es It has been used to investigate the activity of tyrosine hydroxylase and the effects of opioids. nih.govpnas.org Similarly, the rat vas deferens has been used to study the effects of substances on nerve-stimulated contractions. nih.gov In rats, studies have also focused on the blood-brain transfer of L-tyrosine and L-valine, demonstrating that arginine vasopressin can reduce their transport across the blood-brain barrier. nih.gov
Guinea Pigs: The guinea pig ileum is another classical in vitro preparation for pharmacological studies, particularly for investigating receptors like muscarinic, histamine, and opioid receptors. uah.espnas.orgisciii.es It has been used to study the effects of neurotensin (B549771) and its analogs and the role of tyrosine kinases in regulating ion channels. nih.govcore.ac.uk
Rainbow Trout: This fish species is a valuable model for nutritional and metabolic research. Studies have investigated the dietary requirements of valine for growth, immunity, and enzymatic activities. nih.gov Research has also explored the effects of central valine administration on the brain and plasma metabolome, revealing changes in amino acid metabolism and energy production pathways. nih.gov Furthermore, the amino acid profiles in the plasma and fillet of rainbow trout have been characterized under different conditions. researchgate.netresearchgate.netfrontiersin.org
Pharmacological Studies on Receptor Interactions
Pharmacological studies, often using the aforementioned animal tissue models, are essential for characterizing the interaction of Tyrosyl-Valine and related peptides with specific receptors. The terminal tyrosine residue is often critical for optimal receptor interaction, particularly with opioid receptors. mdpi.com
The mouse vas deferens and guinea pig ileum are standard preparations for differentiating the activity of opioids at µ, δ, and κ receptors. pnas.org For example, deltorphins, which have high affinity for delta-opioid binding sites, have been characterized using these tissues. pnas.org The discovery of receptor-receptor interactions (RRI), where GPCRs form complexes, has added another layer of complexity and offers new targets for drug development. nih.gov
Computational and Structural Biology Approaches
Computational and structural biology methods provide insights into the molecular properties of Tyrosyl-Valine and its interactions with biological targets.
Computational tools are used to predict the chemical and physical properties of peptides like Tyrosyl-Valine, such as its molecular formula (C₁₄H₂₀N₂O₄), mass, and hydrophobicity. nih.gov These approaches are also fundamental in protein structure analysis and understanding protein-protein interactions. mdpi.com
Structure-based drug design has utilized Tyrosyl-Valine as a lead compound. For instance, the dipeptide H-D-Tyr-Val-NH₂ was identified through virtual screening as a potential ligand for the κ-opioid receptor (KOR). mdpi.com Computational docking studies help in understanding the binding modes and optimizing the peptide structure to enhance affinity and stability. mdpi.com Density functional theory (DFT) has been employed to study the mechanism of chemical reactions, such as the formation of a tyrosine-valine ether cross-link in certain enzymes, revealing the energetic feasibility of the proposed reaction pathways. researchgate.net
Structural biology techniques, like NMR, are used to determine the three-dimensional structure of proteins and peptides, which is crucial for understanding their function. acs.org These approaches, combined with computational modeling, provide a powerful platform for the rational design of novel peptides with specific biological activities.
Data Tables
Table 1: Investigated Effects of Tyrosyl-Valine or its Constituent Amino Acids in In Vitro Models
| Model System | Compound | Key Finding | Reference |
| Chinese Hamster Ovary (CHO) Cells | L-tyrosyl-L-valine | Minimal impact on cell metabolism compared to other Tyr-dipeptides. | nih.gov |
| CHO-K1 Cells | D-tyrosine, D-valine | Transported mainly via system L and ASC transporters, respectively. | nih.gov |
| Guinea Pig Ileum | Acetylcholine, Genistein | Tyrosine kinase inhibitors reduce muscarinic receptor-activated currents. | nih.gov |
| Mouse Vas Deferens | Norepinephrine (B1679862) | Exogenous norepinephrine inhibits tyrosine hydroxylase activity. | nih.gov |
| Melanoma Cells | Valyl-tRNA synthetase (VARS) | VARS is implicated in therapy resistance. | nih.gov |
Table 2: Summary of In Vivo Studies in Different Vertebrate Models
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as the dipeptide Tyrosyl-Valine, and its receptor at a molecular level.
In the context of Tyrosyl-Valine, molecular docking studies have been employed to investigate its binding affinity and interaction patterns with various protein targets. For instance, a study identified Tyrosyl-Valine as a potential lead compound for κ-opioid receptor (KOR) ligands through virtual screening, yielding a docking score of -8.592. benchchem.com This score indicates a favorable binding interaction. The structural simplicity and the terminal tyrosine residue of Tyrosyl-Valine are considered critical for optimal receptor interaction, making it a valuable scaffold for further optimization.
Another molecular docking simulation investigated the interaction of N-carbobenzyloxy-l-tyrosyl-l-valine with the DPPH (4A5S) protein, providing insights into the pose view and receptor-ligand interactions in a 2D format. researchgate.net Similarly, docking studies with tyrosine kinase have revealed interactions with key amino acid residues. For example, a steroidal compound demonstrated a conventional hydrogen bond with the nitrogen atom of Arg385. researchgate.net Other non-binding interactions were observed with residues such as Arg380, Asn381, Tyr382, and Ile383, forming a cavity around the ligand. researchgate.net These studies highlight the importance of specific residues in the binding pocket for stabilizing the ligand-receptor complex.
The process of molecular docking typically involves preparing the 3D structures of both the ligand (Tyrosyl-Valine) and the receptor protein. The binding site on the receptor is identified, often based on the location of a co-crystallized ligand or through binding site prediction algorithms. researchgate.net The ligand is then placed in various orientations and conformations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com
| Ligand | Receptor | Key Findings | Reference |
|---|---|---|---|
| Tyrosyl-Valine | κ-opioid receptor (KOR) | Identified as a lead compound with a docking score of -8.592. | benchchem.com |
| N-carbobenzyloxy-l-tyrosyl-l-valine | DPPH (4A5S) protein | Provided pose view and 2D receptor-ligand interaction details. | researchgate.net |
| Steroidal oxazolidinethiones | Tyrosine kinase | Showed hydrogen bonding with Arg385 and hydrophobic interactions with other residues. | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Rational Design
Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and medicinal chemistry. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. The goal is to identify the key chemical features, or pharmacophores, that are responsible for the compound's activity and to use this knowledge to design more potent and selective analogs.
For Tyrosyl-Valine, SAR studies would involve synthesizing a series of related dipeptides and testing their activity against a specific biological target. Modifications could include:
Amino Acid Substitution: Replacing tyrosine or valine with other natural or unnatural amino acids to probe the importance of the side chains. For example, replacing valine with a smaller (alanine) or larger (leucine) amino acid could reveal the steric requirements of the binding pocket.
Stereochemical Inversion: Synthesizing diastereomers (e.g., D-Tyr-L-Val, L-Tyr-D-Val, D-Tyr-D-Val) to determine the stereochemical preference of the receptor.
Backbone Modification: Introducing modifications to the peptide backbone to increase metabolic stability or alter the conformational properties of the dipeptide.
Side Chain Modification: Modifying the functional groups on the tyrosine and valine side chains. For instance, the hydroxyl group of tyrosine could be modified to explore its role in hydrogen bonding.
The insights gained from SAR studies are crucial for the rational design of new compounds with improved properties. For example, if a particular functional group is found to be essential for activity, it will be retained in future designs. Conversely, if a modification leads to a significant increase in activity, it will be incorporated into new lead compounds. This iterative process of design, synthesis, and testing is fundamental to optimizing the therapeutic potential of a lead compound like Tyrosyl-Valine.
Data Interpretation and Reproducibility in Preclinical Research
Mitigation of Bias in Efficacy Studies (Blinding, Randomized Designs)
To ensure the validity and reliability of preclinical efficacy studies, it is crucial to implement measures that mitigate potential sources of bias. elifesciences.org Two of the most important strategies are randomization and blinding. medwave.cl
Randomization is the process of assigning experimental subjects to different treatment groups by chance. eupati.eu This helps to ensure that any known and unknown confounding factors are evenly distributed among the groups, reducing the risk of selection bias. medwave.clopenaccessjournals.com Selection bias can occur if there are systematic differences in the characteristics of the subjects assigned to the different groups, which could influence the study outcome independently of the treatment. medwave.cl
Blinding , also known as masking, is the practice of concealing the treatment allocation from individuals involved in the study, such as the researchers administering the treatment, the personnel assessing the outcomes, and sometimes even the data analysts. eupati.eu
Single-blinding typically involves the subjects being unaware of their treatment allocation.
Double-blinding , considered the gold standard, means that both the subjects and the investigators are unaware of the treatment assignments. openaccessjournals.com
Triple-blinding extends this to the data analysts as well. eupati.eu
Blinding is particularly important for reducing performance bias (systematic differences in the care provided to the different groups) and detection bias (systematic differences in how the outcomes are assessed). elifesciences.orgresearchgate.net
By implementing rigorous randomization and blinding procedures in preclinical studies investigating the efficacy of Tyrosyl-Valine, researchers can have greater confidence that any observed effects are genuinely attributable to the compound and not to confounding variables or biased assessments.
Future Directions and Translational Perspectives in Tyrosyl Valine Research
Emerging Research Areas and Unexplored Biological Functions
While the individual roles of tyrosine and valine in metabolism are well-documented, the specific functions of the dipeptide Tyr-Val are an emerging field of study. wikipedia.orgdrugbank.com Current research has identified several areas of interest, though many of its biological roles remain largely unexplored.
One key area is its role in cellular metabolism and signaling . Studies have indicated that dipeptides containing tyrosine can influence cellular energy production; for instance, supplementation with Tyr-Val has been shown to enhance ATP production in certain cell lines. benchchem.com As a product of protein catabolism, Tyr-Val is part of the broader metabolic network. hmdb.ca However, its specific signaling functions are not well understood. Some dipeptides are known to have cell-signaling effects, but Tyr-Val's direct interaction with cellular receptors and signaling pathways is a significant gap in current knowledge. hmdb.ca The potential redox activity of its tyrosyl radical component also presents an interesting, yet underexplored, avenue of research. nih.gov
Further research is also needed to understand its immunomodulatory and antioxidant properties . Preliminary findings suggest that Tyr-Val could play a role in enhancing immune responses, making it a subject of interest for immune-related conditions. benchchem.com Its function as an antioxidant is another promising area, though the precise mechanisms and comparative efficacy are yet to be determined.
The table below summarizes key research findings on the biological functions of Tyrosyl-Valine.
| Research Area | Key Findings | Potential Implications |
| Cellular Metabolism | Supplementation can enhance ATP production in vitro. benchchem.com | May support higher productivity in biopharmaceutical manufacturing or have roles in energy-intensive physiological processes. benchchem.com |
| Protein Digestion | Considered an incomplete breakdown product of protein digestion and catabolism. hmdb.ca | Could influence the overall metabolism and absorption of dietary proteins. benchchem.com |
| Immune Modulation | Possesses potential immune-modulating effects. benchchem.com | Could be a candidate for developing treatments for immune-related disorders. benchchem.com |
| Antioxidant Properties | Exhibits antioxidant capabilities. benchchem.com | May have a protective role against oxidative stress-related damage. |
| Cell Proliferation | Has been investigated for its influence on the proliferation of various cancer cell lines. benchchem.com | Potential to be integrated into cancer therapies. benchchem.com |
Potential Therapeutic Applications and Drug Development
The bioactive properties of Tyrosyl-Valine open up several translational possibilities, from direct therapeutic use to applications in advanced drug delivery systems.
A primary application lies in its potential as a prodrug moiety to enhance the oral bioavailability of pharmaceuticals. The L-valine ester strategy has been successfully used to create prodrugs like valacyclovir (B1662844) and valganciclovir, which leverage peptide transporters (like PEPT1) in the gut for improved absorption. tandfonline.com The Tyr-Val dipeptide could similarly be used to improve the delivery of drugs with poor permeability.
In the realm of cancer therapy , the roles of Tyr-Val's constituent amino acids suggest multiple avenues for exploration. Research into T cell acute lymphoblastic leukemia has shown that the cancer is highly dependent on valine, with low-valine diets capable of stalling its progression. news-medical.net This highlights the potential for modulating valine availability, possibly through peptides like Tyr-Val, as a component of cancer treatment. Furthermore, synthetic derivatives of naphthoquinone combined with tyrosine and valine have shown promise as antitumorigenic compounds. researchgate.net
Another significant area is the development of antibody-drug conjugates (ADCs) . Dipeptide linkers, such as Valine-Alanine, are used in next-generation ADCs to connect a potent cytotoxic agent to an antibody. nih.gov These linkers are designed to be stable in circulation but cleaved by lysosomal proteases inside the target cancer cell, releasing the drug. The structure of Tyrosyl-Valine makes it a candidate for similar applications as a cleavable linker in targeted cancer therapeutics. benchchem.comnih.gov
The table below outlines potential therapeutic applications for Tyrosyl-Valine.
| Application Area | Mechanism/Strategy | Research Findings & Potential |
| Drug Delivery | Use as a prodrug promoiety to target peptide transporters (e.g., PEPT1) for enhanced oral absorption. tandfonline.com | The success of valine esters in drugs like valacyclovir suggests high potential for Tyr-Val in improving the bioavailability of other drugs. tandfonline.com |
| Cancer Therapeutics | Development of antibody-drug conjugates (ADCs) using Tyr-Val as a cleavable linker to deliver cytotoxic agents to tumors. nih.gov | Dipeptides containing valine are already used in next-generation ADCs, indicating a viable platform for Tyr-Val. nih.gov |
| Oncology | Modulation of cancer cell metabolism, particularly for cancers dependent on valine. news-medical.net | Studies show valine dependency in certain leukemias, suggesting a role for Tyr-Val in metabolic cancer therapies. news-medical.net |
| Immune Disorders | Leveraging its potential immunomodulatory effects. benchchem.com | Could be developed as a therapeutic agent for conditions characterized by a dysregulated immune response. benchchem.com |
Advancements in Synthetic and Analytical Methodologies
Progress in understanding and utilizing Tyrosyl-Valine is intrinsically linked to advancements in how it is synthesized and analyzed.
Synthetic Methodologies: The synthesis of peptides like Tyr-Val has evolved significantly. While it can serve as a model compound for studying classical peptide bond formation, modern techniques offer greater efficiency and purity. benchchem.com
Solid-Phase Peptide Synthesis (SPPS): This remains a dominant method, allowing for the precise, stepwise assembly of the peptide chain on a solid resin support, which simplifies purification. kbdna.com
Liquid-Phase Peptide Synthesis (LPPS): This method is often more scalable and can be more efficient for longer peptide chains, offering flexibility in monitoring the reaction. kbdna.com
Hybrid and Ligation Approaches: For more complex peptides, native chemical ligation (NCL) allows for the joining of unprotected peptide fragments in aqueous solutions, a more "green" approach. acs.org Hybrid methods that combine chemical and recombinant strategies are also emerging to leverage the benefits of both systems. kbdna.com
Analytical Methodologies: Accurate characterization and quantification of Tyr-Val in complex biological samples are crucial. A suite of advanced analytical techniques is available for this purpose.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard for separating and purifying peptides. researchgate.netcambridge.org
Mass Spectrometry (MS): LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is a powerful tool for both identifying and quantifying peptides with high sensitivity and specificity. nih.gov Isotope dilution MS is also gaining prominence for its high accuracy. cambridge.org
Spectroscopy: Due to the presence of the tyrosine residue, UV absorption spectroscopy can be used for quantification. nih.govcymitquimica.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. researchgate.net
Advanced Derivatization: Techniques like AccQ-Tag™ can be used in conjunction with UPLC for the highly sensitive analysis of amino acids and peptides from biological samples. creative-proteomics.com
Integration with Omics Technologies for Comprehensive Understanding
To fully elucidate the biological significance of Tyrosyl-Valine, a systems-level approach is necessary. The integration of various "omics" technologies offers a powerful framework for building a comprehensive picture of the dipeptide's role within complex biological systems. nih.govmdpi.com
Metabolomics: This is the most direct omics approach for studying Tyr-Val. As a metabolite itself, its presence and concentration can be quantified in various tissues and biofluids under different physiological or pathological conditions. hmdb.ca Metabolomic studies have already identified its constituent amino acids, tyrosine and valine, as significant metabolites in conditions like Huntington's disease, suggesting the relevance of their metabolic pathways. mdpi.com
Proteomics: This technology can identify the enzymes responsible for the synthesis and degradation of Tyrosyl-Valine. It can also uncover proteins that may be regulated by or interact with the dipeptide, providing insight into its downstream functional effects. frontiersin.orgnih.gov
Transcriptomics: By analyzing gene expression, transcriptomics can reveal how the expression of genes encoding transporters, enzymes, and potential receptors related to Tyr-Val metabolism changes in response to various stimuli. nih.gov
Genomics: This can identify genetic variations in enzymes or transporters that might affect an individual's ability to metabolize Tyr-Val, potentially linking genetic predispositions to specific metabolic phenotypes. nih.gov
By integrating data from these omics fields—an approach known as pan-omics or multi-omics—researchers can construct detailed models of the metabolic and signaling networks in which Tyrosyl-Valine participates. mdpi.com This holistic view is essential for moving beyond a reductionist understanding and fully appreciating the dipeptide's role in health and disease.
Q & A
Q. How can researchers resolve contradictions in Tyrosyl-Valine’s bioactivity data across in vitro and in vivo models?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify experimental variables causing discrepancies. For example, differences in cell membrane permeability (in vitro) vs. metabolic clearance (in vivo) require pharmacokinetic profiling. Use LC-MS/MS to quantify intact peptide levels in plasma and tissues, adjusting dosing regimens to align bioavailability with in vitro EC₅₀ values .
Q. What computational strategies are effective for predicting Tyrosyl-Valine’s interactions with target enzymes or receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., ACE inhibitors from the PDB). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with in vitro surface plasmon resonance (SPR) data to quantify binding kinetics (kₐ, k𝒹) .
Q. How should researchers design a study to investigate Tyrosyl-Valine’s role in modulating oxidative stress pathways?
- Methodological Answer : Use a multi-omics approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2, HO-1) in cell lines treated with Tyrosyl-Valine.
- Proteomics : SILAC labeling coupled with LC-MS/MS to quantify antioxidant enzymes (e.g., SOD, catalase).
- Metabolomics : GC-MS to measure ROS-related metabolites (e.g., glutathione, malondialdehyde).
- Validation : CRISPR/Cas9 knockout models to confirm pathway specificity .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Tyrosyl-Valine toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. For low-dose effects, apply benchmark dose (BMD) modeling. Address variability with mixed-effects models and Bayesian hierarchical approaches. Ensure compliance with OECD Test Guidelines 423/425 for acute oral toxicity .
Methodological Frameworks for Research Design
Q. How can the FINER criteria improve the formulation of hypotheses about Tyrosyl-Valine’s therapeutic potential?
- Methodological Answer : Apply the FINER framework:
- Feasibility : Assess peptide synthesis scalability and in vivo model availability.
- Novelty : Compare Tyrosyl-Valine’s mechanism to existing dipeptides (e.g., carnosine).
- Ethical : Follow NIH guidelines for animal studies (e.g., ARRIVE 2.0).
- Relevance : Link findings to unmet needs (e.g., neurodegenerative diseases) .
Q. What strategies mitigate bias when interpreting Tyrosyl-Valine’s efficacy in preclinical studies?
- Methodological Answer : Implement blinding during data collection and analysis. Use randomized block designs for animal cohorts. Validate results across orthogonal assays (e.g., ELISA and Western blot for protein markers). Report effect sizes with 95% confidence intervals to avoid overinterpretation of small datasets .
Data Presentation and Reproducibility
Q. How should researchers structure tables to present Tyrosyl-Valine’s physicochemical properties in publications?
Q. What peer review criteria are critical for validating Tyrosyl-Valine research manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
